Cas no 2228752-95-0 (1-4-(dimethylamino)-3-fluorophenylprop-2-en-1-ol)

1-4-(Dimethylamino)-3-fluorophenylprop-2-en-1-ol is a fluorinated aromatic compound featuring a dimethylamino substituent and a propenol side chain. Its structural design combines electron-donating and electron-withdrawing groups, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the dimethylamino group contributes to solubility and reactivity in nucleophilic or electrophilic reactions. The propenol moiety offers additional functionalization potential, enabling further derivatization. This compound is valued for its balanced physicochemical properties, which support applications in drug discovery and material science. Proper handling under controlled conditions is recommended due to its reactive functional groups.
1-4-(dimethylamino)-3-fluorophenylprop-2-en-1-ol structure
2228752-95-0 structure
Product Name:1-4-(dimethylamino)-3-fluorophenylprop-2-en-1-ol
CAS No:2228752-95-0
MF:C11H14FNO
MW:195.23336648941
CID:6111140
PubChem ID:165971313
Update Time:2025-11-05

1-4-(dimethylamino)-3-fluorophenylprop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-4-(dimethylamino)-3-fluorophenylprop-2-en-1-ol
    • EN300-1757699
    • 2228752-95-0
    • 1-[4-(dimethylamino)-3-fluorophenyl]prop-2-en-1-ol
    • Inchi: 1S/C11H14FNO/c1-4-11(14)8-5-6-10(13(2)3)9(12)7-8/h4-7,11,14H,1H2,2-3H3
    • InChI Key: LHRIVZJGSCRSNA-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1N(C)C)C(C=C)O

Computed Properties

  • Exact Mass: 195.105942232g/mol
  • Monoisotopic Mass: 195.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 23.5Ų

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Additional information on 1-4-(dimethylamino)-3-fluorophenylprop-2-en-1-ol

Compound CAS No. 2228752-95-0: 1-(4-(Dimethylamino)-3-fluorophenyl)prop-2-en-1-ol

The compound with CAS No. 2228752-95-0, commonly referred to as 1-(4-(dimethylamino)-3-fluorophenyl)prop-2-en-1-ol, is a highly specialized organic compound with a unique structure and a wide range of potential applications. This compound is characterized by its phenolic group, fluorine substitution, and the presence of a dimethylamino group, which collectively contribute to its distinctive chemical properties. Recent studies have highlighted its potential in various fields, including pharmaceuticals, agrochemicals, and materials science.

The molecular structure of 1-(4-(dimethylamino)-3-fluorophenyl)prop-2-en-1-ol consists of a phenyl ring substituted with a dimethylamino group at the para position and a fluorine atom at the meta position. The hydroxyl group attached to the propenol chain adds further complexity to its reactivity. This structure makes it an interesting candidate for various chemical reactions, such as nucleophilic substitutions, electrophilic additions, and condensation reactions. Researchers have explored its ability to act as a versatile building block in organic synthesis, particularly in the construction of bioactive molecules.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various methodologies. For instance, Suzuki-Miyaura coupling reactions have been employed to construct the phenolic core, while Grignard reagents have been used to introduce the propenol side chain. These methods not only enhance the yield but also improve the purity of the final product, making it suitable for high-throughput screening in drug discovery.

In terms of applications, 1-(4-(dimethylamino)-3-fluorophenyl)prop-2-en-1-ol has shown promise in the pharmaceutical industry as a potential lead compound for anti-inflammatory and antiviral agents. Its dimethylamino group contributes to its basicity, which can enhance its ability to interact with biological targets such as enzymes and receptors. Fluorine substitution further modulates its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), making it a valuable candidate for drug development.

Beyond pharmaceuticals, this compound has also been investigated for its potential in agrochemicals. Its ability to act as a plant growth regulator or an elicitor of defense responses in crops has been explored in recent studies. The presence of the hydroxyl group allows for further functionalization, enabling the design of more potent and selective agrochemical agents.

From an environmental perspective, understanding the fate and behavior of 1-(4-(dimethylamino)-3-fluorophenyl)prop-2-en-1-ol in natural systems is crucial. Recent research has focused on its biodegradation pathways and ecotoxicological effects. Studies suggest that under aerobic conditions, this compound undergoes microbial degradation through oxidative cleavage and hydrolysis. However, its persistence in aquatic environments remains a concern, necessitating further investigation into sustainable synthesis methods and waste management practices.

In conclusion, 1-(4-(dimethylamino)-3-fluorophenyl)prop-2-en-1-ol (CAS No. 2228752-95

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